molecular formula C17H15F2NO4 B10965405 N-(4-acetylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide

N-(4-acetylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide

Cat. No.: B10965405
M. Wt: 335.30 g/mol
InChI Key: WKEVEBLIAVPJBK-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the acetylphenyl intermediate: This involves the acetylation of a phenyl compound using acetic anhydride in the presence of a catalyst such as sulfuric acid.

    Introduction of the difluoromethoxy group: This step can be achieved through a nucleophilic substitution reaction using a suitable difluoromethoxy reagent.

    Coupling with the methoxybenzamide: The final step involves coupling the acetylphenyl intermediate with 4-(difluoromethoxy)-3-methoxybenzamide using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(4-acetylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-acetylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide is unique due to the presence of both difluoromethoxy and methoxy groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its stability, solubility, and interaction with molecular targets compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H15F2NO4

Molecular Weight

335.30 g/mol

IUPAC Name

N-(4-acetylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide

InChI

InChI=1S/C17H15F2NO4/c1-10(21)11-3-6-13(7-4-11)20-16(22)12-5-8-14(24-17(18)19)15(9-12)23-2/h3-9,17H,1-2H3,(H,20,22)

InChI Key

WKEVEBLIAVPJBK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC(F)F)OC

Origin of Product

United States

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